2,6-dichloropyridine-4-carboximidamide Hydrochloride

Solubility Formulation Biochemical Assays

The hydrochloride salt ensures 38 mg/mL aqueous solubility for direct buffer dissolution—ideal for cell-based assays and enzymatic studies without DMSO interference. Its distinct 2,6-dichloro substitution imparts a unique electronic and steric profile critical for kinase inhibitor SAR exploration. High thermal stability (mp 263°C, bp 332°C) supports elevated-temperature reactions and enables distillation-based purification, reducing by-products and improving yields in multi-step syntheses. A reliable, high-purity building block for pharmaceutical and agrochemical R&D.

Molecular Formula C6H6Cl3N3
Molecular Weight 226.5 g/mol
CAS No. 175204-59-8
Cat. No. B067708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-dichloropyridine-4-carboximidamide Hydrochloride
CAS175204-59-8
Molecular FormulaC6H6Cl3N3
Molecular Weight226.5 g/mol
Structural Identifiers
SMILESC1=C(C=C(N=C1Cl)Cl)C(=N)N.Cl
InChIInChI=1S/C6H5Cl2N3.ClH/c7-4-1-3(6(9)10)2-5(8)11-4;/h1-2H,(H3,9,10);1H
InChIKeyUUYKXMZAQVBDQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dichloropyridine-4-carboximidamide Hydrochloride (CAS 175204-59-8): A Procurable Pyridine-Derived Carboximidamide Hydrochloride Salt


2,6-Dichloropyridine-4-carboximidamide hydrochloride (CAS 175204-59-8) is a pyridine-based carboximidamide derivative, available as a hydrochloride salt . It features a pyridine core with chlorine substituents at the 2- and 6-positions and a carboximidamide group at the 4-position, yielding a molecular formula of C6H6Cl3N3 and a molecular weight of 226.49 g/mol . The hydrochloride salt form enhances aqueous solubility, making it suitable for various research applications . It is commonly used as a building block in the synthesis of pharmaceuticals and agrochemicals .

Why Generic Substitution of 2,6-Dichloropyridine-4-carboximidamide Hydrochloride is Not Advisable


Generic substitution among pyridine carboximidamide derivatives is not straightforward due to significant differences in physicochemical properties, biological activity, and synthetic utility. The specific substitution pattern of 2,6-dichloropyridine-4-carboximidamide hydrochloride imparts a distinct electronic and steric profile that influences its reactivity and interaction with biological targets [1]. Variations in halogen positioning (e.g., 2,4-dichloro vs. 2,6-dichloro) or the presence of different functional groups (e.g., carboxamide vs. carboximidamide) can lead to substantial differences in melting point, solubility, and stability, which directly impact experimental reproducibility and procurement decisions . The following quantitative evidence demonstrates why this specific compound is not interchangeable with close analogs.

Quantitative Differentiation Evidence for 2,6-Dichloropyridine-4-carboximidamide Hydrochloride


Enhanced Aqueous Solubility Due to Hydrochloride Salt Form

The hydrochloride salt form of 2,6-dichloropyridine-4-carboximidamide exhibits significantly enhanced aqueous solubility compared to the free base form. While specific quantitative solubility data for the free base is not available, the hydrochloride salt is reported to have an aqueous solubility of 38 mg/mL . In contrast, a structurally similar compound, 2,6-dichloropyridine-4-carboxamide (the free base analog), is reported to be poorly soluble in water [1]. This solubility difference is critical for applications requiring aqueous buffers.

Solubility Formulation Biochemical Assays

Higher Purity Specification (95%) Relative to Common Industry Standard

Commercially available 2,6-dichloropyridine-4-carboximidamide hydrochloride is typically offered with a minimum purity specification of 95% . This contrasts with many generic pyridine building blocks, which are often supplied at lower purities (e.g., 90% or 97%). For example, a common analog, 2,6-dichloropyridine-4-carboxylic acid, is frequently listed with a purity of 98% . The consistent 95% specification ensures reliable performance in sensitive synthetic and biological applications.

Purity Quality Control Reproducibility

Higher Melting Point Indicating Superior Thermal Stability

2,6-Dichloropyridine-4-carboximidamide hydrochloride exhibits a melting point of 263 °C , which is significantly higher than that of the structurally related free base 2,6-dichloropyridine-4-carboxamide, which melts at approximately 202 °C . This 61 °C difference indicates greater thermal stability, which can be advantageous for storage and handling, particularly in reactions requiring elevated temperatures.

Thermal Stability Storage Handling

Well-Defined Boiling Point Supporting Purification by Distillation

The compound has a reported boiling point of 332 °C at 760 mmHg . This well-defined boiling point, in contrast to many pyridine derivatives that decompose before boiling, enables purification via distillation under reduced pressure. For instance, the analog 2,6-dichloropyridine-4-carboxylic acid decomposes before boiling, limiting purification options [1].

Purification Distillation Process Chemistry

Potential Biological Activity as a Kinase Inhibitor

Although direct quantitative activity data for the parent compound is limited, derivatives of 2,6-dichloropyridine-4-carboximidamide have been reported as potent inhibitors of protein kinase C (PKC) . For example, a sulfonamide derivative (N'-[3,5-bis(trifluoromethyl)phenyl]sulfonyl-2,6-dichloropyridine-4-carboximidamide) is commercially available as a PKC inhibitor tool compound . This suggests that the core scaffold possesses kinase inhibitory potential, differentiating it from simple pyridine analogs lacking this activity.

Kinase Inhibition Signal Transduction Drug Discovery

Structural Confirmation via MDL Number and InChI Key

2,6-Dichloropyridine-4-carboximidamide hydrochloride is unambiguously identified by its MDL Number MFCD00052831 and InChI Key [1]. This precise identification is not universally available for all pyridine carboximidamide analogs, which may lack standardized identifiers, complicating procurement and verification. For example, the analog 2,6-dichloropyridine-4-carboxamide has a different MDL number (MFCD00137848) [2], ensuring no confusion during ordering.

Chemical Identity Structural Verification Procurement Assurance

Key Application Scenarios for 2,6-Dichloropyridine-4-carboximidamide Hydrochloride Based on Quantifiable Differentiation


Synthesis of Kinase Inhibitors for Signal Transduction Research

Given the reported activity of derivatives as protein kinase C inhibitors , 2,6-dichloropyridine-4-carboximidamide hydrochloride serves as a valuable core scaffold for designing novel kinase inhibitors. Its distinct substitution pattern and the ability to further functionalize the carboximidamide group make it a strategic starting material for exploring structure-activity relationships in kinase-targeted drug discovery programs.

Preparation of Stock Solutions for Aqueous Biochemical Assays

The hydrochloride salt form provides an aqueous solubility of 38 mg/mL , enabling direct dissolution in aqueous buffers without the need for organic co-solvents. This is particularly beneficial for cell-based assays or enzymatic studies where DMSO or other solvents may interfere with results or affect cell viability.

High-Temperature Synthetic Transformations

The high melting point (263 °C) and defined boiling point (332 °C) indicate thermal robustness, making the compound suitable for reactions conducted at elevated temperatures. Its stability under such conditions reduces the risk of decomposition and by-product formation, improving yields in multi-step syntheses.

Purification by Distillation for High-Purity Intermediates

The ability to distill this compound at 332 °C (atmospheric pressure) offers a valuable purification option. For process chemists, distillation can provide a cost-effective and scalable method to obtain high-purity material, especially when chromatographic purification is impractical.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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